(S)-Navlimetostat

Description

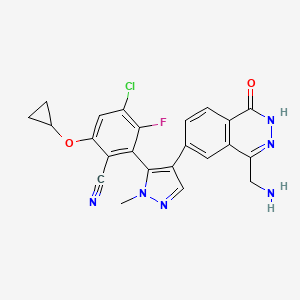

Structure

3D Structure

Properties

CAS No. |

2630904-44-6 |

|---|---|

Molecular Formula |

C23H18ClFN6O2 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-1-methylpyrazol-5-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |

InChI |

InChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32) |

InChI Key |

BZKIOORWZAXIBA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The deletion of the methylthioadenosine phosphorylase (MTAP) gene is a frequent event in human cancers, occurring in approximately 10-15% of all cases, and is associated with a poor prognosis.[1] This genetic alteration creates a unique metabolic vulnerability that can be exploited for therapeutic intervention. (S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a first-in-class, orally bioavailable small molecule inhibitor that leverages this vulnerability by selectively targeting the protein arginine methyltransferase 5 (PRMT5) in the context of an MTAP-deleted cellular environment. This guide provides a detailed overview of the mechanism of action, preclinical evidence, and key experimental methodologies used to characterize this compound.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy of this compound is rooted in the concept of synthetic lethality. In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high intracellular concentrations.

This accumulation of MTA is a key event that creates the therapeutic window for this compound. MTA is a weak endogenous inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells makes them exquisitely dependent on the remaining PRMT5 activity for survival.[1]

This compound is a potent and selective inhibitor of the PRMT5-MTA complex.[3] It exhibits MTA-cooperative binding, meaning it preferentially binds to and stabilizes the inactive conformation of PRMT5 when MTA is also bound. This leads to a profound and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells, where MTA levels are high, while having a minimal effect on normal, MTAP-proficient cells with low MTA levels. The inhibition of PRMT5 in these vulnerable cancer cells disrupts critical cellular processes, including spliceosome function, cell cycle progression, and the DNA damage response, ultimately leading to cell death.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective, orally bioavailable small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. It represents a novel therapeutic strategy for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion leads to the accumulation of MTA, which forms a complex with PRMT5. This compound selectively binds to and inhibits this PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development efforts.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule. Its structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-1-methylpyrazol-5-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |

| Synonyms | MRTX-1719, (S)-MRTX-1719, BMS-986504 |

| CAS Number | 2630904-44-6 |

| Molecular Formula | C₂₃H₁₈ClFN₆O₂ |

| Molecular Weight | 464.89 g/mol |

| SMILES | CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C(=CC(=C4F)Cl)OC5CC5)C#N |

| InChI Key | BZKIOORWZAXIBA-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively published in publicly available literature. However, some properties can be inferred from available information and computational predictions.

| Property | Value/Information |

| Solubility | Soluble in DMSO (93 mg/mL)[1]. Aqueous solubility is not reported. |

| pKa | Not experimentally determined in available literature. |

| LogP | Not experimentally determined in available literature. |

Further experimental determination of these properties is crucial for a complete understanding of the compound's biopharmaceutical characteristics.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects through a mechanism of synthetic lethality that is dependent on the genetic status of the MTAP gene.

In approximately 15% of cancers, the tumor suppressor gene CDKN2A is deleted, and due to its close proximity on chromosome 9p21, the MTAP gene is frequently co-deleted. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates to high levels.

This accumulation of MTA leads to the formation of a stable complex with Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in regulating various cellular processes, including RNA splicing, gene transcription, and DNA damage repair. The formation of the PRMT5-MTA complex partially inhibits the enzymatic activity of PRMT5.

This compound is designed to be an MTA-cooperative inhibitor. It selectively binds to the PRMT5-MTA complex, further inhibiting its residual methyltransferase activity. This potent and selective inhibition in MTAP-deleted cells leads to a significant reduction in the symmetric dimethylation of key PRMT5 substrates. A critical consequence of this is the disruption of spliceosome function, leading to intron retention and aberrant splicing of numerous transcripts essential for cell survival. This ultimately triggers cell cycle arrest and apoptosis in the cancer cells, while having a minimal effect on normal cells with functional MTAP, where MTA levels are low.

References

A Technical Guide for Researchers and Drug Development Professionals

(S)-Navlimetostat, also known as MRTX1719 or BMS-986504, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)/methylthioadenosine (MTA) complex.[1][2][3] This investigational agent represents a novel approach in precision oncology, specifically targeting cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the underlying biochemistry, relevant experimental data, and the protocols for key assays used in its characterization.

The PRMT5/MTA Complex: A Synthetic Lethal Target

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates.[5] This post-translational modification plays a crucial role in numerous cellular processes, including RNA splicing, transcription, and signal transduction. PRMT5 functions in a complex with a cofactor, methylosome protein 50 (MEP50).[5][6]

In a significant subset of cancers, estimated to be around 10-15%, the gene encoding for MTAP is homozygously deleted.[7][8] MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of MTA, a natural byproduct of polyamine synthesis.[9] Deletion of MTAP leads to the intracellular accumulation of MTA.[9]

This accumulation of MTA creates a unique therapeutic window. MTA is a weak endogenous inhibitor of PRMT5, creating a state of partial PRMT5 inhibition in MTAP-deleted cancer cells.[9] This renders these cells exquisitely dependent on the remaining PRMT5 activity for survival, a phenomenon known as synthetic lethality. This compound was designed to exploit this vulnerability by specifically and potently inhibiting the PRMT5/MTA complex, leading to a profound and selective anti-tumor effect in MTAP-deleted cancers while sparing normal tissues where MTA levels are low.[4][5]

Mechanism of Action: MTA-Cooperative Inhibition

This compound is an MTA-cooperative inhibitor.[5] This means it preferentially binds to the PRMT5 enzyme when it is already in complex with MTA.[5] X-ray crystallography studies have elucidated the structural basis for this cooperativity, revealing that this compound binds to a pocket created by the PRMT5-MTA interface.[5][10] This selective binding stabilizes the inactive PRMT5/MTA complex, effectively shutting down the residual methyltransferase activity crucial for the survival of MTAP-deleted cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Conditions |

| IC50 (PRMT5/MTA complex) | 3.6 nM[2][11] | Biochemical assay with MTA[2] |

| IC50 (PRMT5 alone) | 20.5 nM[2][11] | Biochemical assay without MTA[2] |

| Binding Affinity (KD) to PRMT5/MTA complex | 0.14 pM[2][11] |

Table 2: Cellular Activity of this compound in Isogenic Cell Lines

| Cell Line | MTAP Status | IC50 (SDMA Inhibition) | IC50 (Cell Viability) |

| HCT116 | Wild-Type | 653 nM[3] | 890 nM[2][3][11] |

| HCT116 | MTAP-deleted | 8 nM[2][3][11] | 12 nM[2][11][12] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Tumor Growth Inhibition (TGI) | Dosage |

| Lu-99 (Lung Cancer) | 86% | 50 mg/kg/day[2][11] |

| Lu-99 (Lung Cancer) | 88% | 100 mg/kg/day[2][11] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the PRMT5 signaling pathway and the mechanism of this compound's MTA-cooperative inhibition.

Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells and the mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical PRMT5 Methyltransferase Assay

This assay quantifies the enzymatic activity of PRMT5 and its inhibition by this compound.

Principle: This is a radiolabeled methyltransferase assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate by the PRMT5/MEP50 complex.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

S-adenosyl-L-methionine (SAM)

-

Methylthioadenosine (MTA)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)

-

Scintillation cocktail

-

Filter plates (e.g., phosphocellulose)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the PRMT5/MEP50 enzyme complex.

-

For the MTA-cooperative assessment, add MTA to a final concentration of 2 µM.[5] For the assessment of PRMT5 alone, omit MTA.

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ³H-SAM.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the radiolabeled biochemical PRMT5 methyltransferase assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

HCT116 MTAP wild-type and MTAP-deleted cell lines

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

-

Seed the HCT116 MTAP wild-type and MTAP-deleted cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 10 days).[2][11]

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for Symmetric Dimethylarginine (sDMA)

This assay measures the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity, within cells.

Principle: An In-Cell Western™ assay uses antibodies to detect specific proteins in fixed cells in a microplate format. In this case, an antibody specific to the sDMA mark is used to quantify the extent of PRMT5 inhibition.

Materials:

-

HCT116 MTAP wild-type and MTAP-deleted cell lines

-

Cell culture medium

-

This compound

-

96-well plates

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey® Blocking Buffer)

-

Primary antibody against sDMA (e.g., anti-symmetric dimethylarginine antibody)

-

IRDye®-labeled secondary antibody

-

DNA stain for normalization (e.g., DRAQ5™)

-

LI-COR® Odyssey® Imaging System or similar

Procedure:

-

Seed and treat the HCT116 cells with this compound as described for the cell viability assay.

-

After the treatment period, fix the cells with the fixing solution.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific binding with the blocking buffer.

-

Incubate the cells with the primary antibody against sDMA diluted in the blocking buffer.

-

Wash the cells with a wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate the cells with the IRDye®-labeled secondary antibody and the DNA stain for normalization, both diluted in the blocking buffer.

-

Wash the cells extensively with the wash buffer.

-

Scan the plate using a LI-COR® Odyssey® Imaging System in the appropriate channels (e.g., 700 nm for the DNA stain and 800 nm for the secondary antibody).

-

Quantify the integrated intensity of the sDMA signal and normalize it to the DNA stain signal.

-

Calculate the percent inhibition of sDMA for each concentration of this compound and determine the IC50 value.

Caption: The logical cascade from MTAP deletion to selective cancer cell death induced by this compound.

Conclusion

This compound is a promising investigational agent that exemplifies the power of precision medicine. By exploiting the synthetic lethal relationship between MTAP deletion and PRMT5 dependency, this compound offers a highly selective and potent mechanism for targeting a significant subset of cancers. The MTA-cooperative inhibition is a key differentiator, providing a wide therapeutic window and minimizing off-target effects. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on PRMT5 inhibitors and targeted cancer therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with MTAP-deleted tumors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Supplementary Table S2 from MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Clinical Trials [bmsclinicaltrials.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Study Connect [bmsstudyconnect.com]

- 8. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1719 in Patients with Advanced Solid Tumors with Homozygous MTAP Deletion | Dana-Farber Cancer Institute [dana-farber.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Navlimetostat (also known as MRTX-1719 or BMS-986504) is a potent and selective inhibitor of the PRMT5-MTA complex, demonstrating significant preclinical and early clinical activity in solid tumors harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides an in-depth technical overview of the target validation for this compound, focusing on its primary mechanism of action and exploring its potential interplay with the MDM2-p53 and LIF-STAT3 signaling pathways. Quantitative data from preclinical studies are summarized, detailed experimental protocols for key validation assays are provided, and critical signaling pathways and experimental workflows are visualized.

Primary Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

This compound is not a direct inhibitor of MDM2 or STAT3, but rather a first-in-class inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). In normal cells, the MTAP enzyme metabolizes MTA. However, in cancers with homozygous deletion of the MTAP gene (often co-deleted with the tumor suppressor CDKN2A), MTA accumulates to high levels. This accumulation leads to the formation of a PRMT5-MTA complex, which is the specific target of this compound. By binding to this complex, this compound potently inhibits the methyltransferase activity of PRMT5, leading to synthetic lethality in MTAP-deleted cancer cells while largely sparing normal tissues.[1][2] PRMT5 is responsible for symmetric dimethylation of arginine (SDMA) on various protein substrates involved in critical cellular processes like RNA splicing and cell signaling. Inhibition of PRMT5 by this compound leads to a reduction in SDMA levels, growth arrest, and apoptosis in susceptible cancer cells.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models of solid tumors with MTAP deletion.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Genetic Background | IC50 (nM) | Reference |

| PRMT5-MTA Complex Inhibition | - | - | 3.6 | [2] |

| PRMT5 Inhibition | - | - | 20.5 | [2] |

| PRMT5 Activity (in cells) | HCT116 | MTAP-deleted | 8 | [2] |

| Cell Viability (10-day) | HCT116 | MTAP-deleted | 12 | [2] |

| Cell Viability (10-day) | HCT116 | MTAP wild-type | 890 | [2] |

| (S)-enantiomer PRMT5-MTA Complex Inhibition | - | - | 7070 | [3] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Tumor Model | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |

| Lu-99 (Lung Cancer) | 50 mg/kg/day (p.o.) | 21 days | 86% | [2] |

| Lu-99 (Lung Cancer) | 100 mg/kg/day (p.o.) | 21 days | 88% | [2] |

Interplay with MDM2-p53 and LIF-STAT3 Signaling Pathways

While the primary target of this compound is the PRMT5-MTA complex, the inhibition of PRMT5 has broader implications for cellular signaling, including potential crosstalk with the MDM2-p53 and LIF-STAT3 pathways.

PRMT5 and the MDM2-p53 Axis

PRMT5 has been shown to regulate the p53 tumor suppressor pathway through multiple mechanisms. PRMT5 can directly methylate p53, which may influence its target gene specificity, promoting cell cycle arrest over apoptosis.[4][5] Furthermore, PRMT5 is required for efficient p53 protein synthesis and stabilization in response to DNA damage, which in turn affects the induction of p53 target genes like MDM2 and p21.[2][6][7] Interestingly, inhibition of PRMT5 can activate the p53 pathway by inducing the alternative splicing of MDM4, a negative regulator of p53. This isoform switch is a critical determinant of the cellular response to PRMT5 inhibition.[8]

PRMT5 and the LIF-STAT3 Pathway

Emerging evidence indicates that PRMT5 is a critical regulator of STAT3 activation. In response to cytokines like IL-6 (which, like LIF, signals through the gp130 receptor), PRMT5 can methylate SMAD7, enhancing its interaction with gp130 and leading to robust STAT3 activation.[9][10] Depletion or inhibition of PRMT5 has been shown to significantly dampen STAT3 activation and suppress the proliferation of cancer cells.[9][10] Some studies also suggest that PRMT5 can directly methylate STAT3, which is important for its transcriptional activity and the maintenance of cancer stem cells.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound in MTAP-deleted tumors.

Caption: PRMT5 interplay with the p53/MDM4 signaling axis.

Caption: PRMT5 as a critical regulator of STAT3 signaling.

Caption: General experimental workflow for target validation.

Detailed Experimental Protocols

PRMT5 Enzymatic Inhibition Assay (Colorimetric)

This protocol is adapted for a 96-well plate format to determine the IC50 of an inhibitor like this compound.

-

Plate Preparation : Coat microplate wells with a type II PRMT substrate and wash.

-

Reagent Preparation :

-

Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).

-

Dilute purified recombinant PRMT5/MEP50 complex in assay buffer to the desired concentration (e.g., 10 nM).

-

Prepare a stock solution of the methyl donor, S-adenosylmethionine (SAM), in assay buffer (e.g., 5 µM).

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

-

-

Enzymatic Reaction :

-

To each well, add the PRMT5 enzyme solution.

-

Add the diluted this compound or vehicle (DMSO) control.

-

Initiate the reaction by adding the SAM solution.

-

Incubate at 30°C for a defined period (e.g., 90 minutes) to allow for methylation.

-

-

Detection :

-

Stop the reaction.

-

Add a primary antibody that specifically recognizes the symmetrically dimethylated substrate.

-

Incubate to allow antibody binding.

-

Wash the wells to remove unbound antibody.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash.

-

Add a colorimetric HRP substrate and incubate until color develops.

-

-

Data Analysis :

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting to a four-parameter logistic curve.

-

Cell Viability Assay (MTT/MTS)

This protocol determines the effect of this compound on the viability of MTAP-deleted versus MTAP wild-type cancer cells.

-

Cell Plating :

-

Harvest and count cells (e.g., MTAP-deleted and wild-type HCT116).

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate for the desired treatment duration (e.g., 10 days, with media changes as necessary).

-

-

MTT/MTS Reagent Addition :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate at 37°C for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

-

-

Solubilization and Measurement :

-

If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting percent viability against inhibitor concentration.

-

Symmetric Dimethylarginine (SDMA) Western Blot

This protocol is used to measure the pharmacodynamic effect of this compound on its target in cells or tumor tissue.

-

Sample Preparation :

-

Treat cells with this compound for the desired time, then lyse in RIPA buffer with protease and phosphatase inhibitors.

-

For xenograft tumors, homogenize the tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for symmetric di-methyl arginine (e.g., SYM11) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize SDMA signal to a loading control like GAPDH or β-actin.

-

In Vivo Xenograft Model

This protocol outlines a typical efficacy study of an oral inhibitor in a mouse xenograft model.

-

Animal and Cell Preparation :

-

Use immunodeficient mice (e.g., nude or NSG mice).

-

Harvest cancer cells with MTAP deletion (e.g., LU-99) and resuspend in a sterile solution like PBS or a mixture with Matrigel.

-

-

Tumor Implantation :

-

Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.

-

-

Tumor Growth and Randomization :

-

Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration :

-

Prepare the this compound formulation for oral administration (e.g., suspension in a suitable vehicle).

-

Administer the drug or vehicle control to the respective groups daily via oral gavage at the desired dose (e.g., 50 or 100 mg/kg).

-

-

Monitoring and Endpoint :

-

Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is an indicator of toxicity.

-

Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., SDMA western blot).

-

-

Data Analysis :

-

Calculate the percent tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Conclusion

This compound represents a promising targeted therapy for solid tumors characterized by MTAP deletion. Its primary mechanism of action, the selective inhibition of the PRMT5-MTA complex, is well-supported by preclinical data. Furthermore, the downstream effects of PRMT5 inhibition on key cancer-related pathways, including the MDM2-p53 and LIF-STAT3 axes, provide additional rationale for its clinical development and suggest potential avenues for combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other PRMT5 inhibitors in oncology research.

References

- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 8. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. epigentek.com [epigentek.com]

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth overview of the preclinical data and in vivo efficacy for (S)-Navlimetostat, also known as Navlimetostat, MRTX-1719, or BMS-986504. This compound is a first-in-class, potent, and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).

Executive Summary

This compound is an investigational, orally active agent that targets cancers with a specific genetic deletion: homozygous loss of the methylthioadenosine phosphorylase (MTAP) gene. This deletion occurs in approximately 10-15% of all human cancers. The absence of the MTAP enzyme leads to the accumulation of its substrate, MTA. MTA binds to PRMT5, forming a unique PRMT5-MTA complex. This compound exploits this cancer-specific vulnerability by selectively binding to and inhibiting the PRMT5-MTA complex, a concept known as synthetic lethality. Preclinical data demonstrates that this MTA-cooperative inhibition leads to potent and selective anti-tumor activity in MTAP-deleted cancer models, both in vitro and in vivo, while largely sparing normal, MTAP-proficient cells.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy of this compound is centered on the synthetic lethal relationship between PRMT5 and MTAP.

-

PRMT5 Function: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.

-

The Role of MTAP: In normal cells, the MTAP enzyme salvages adenine and methionine from MTA, a byproduct of polyamine synthesis. This process keeps intracellular MTA levels low.

-

MTAP Deletion in Cancer: When the MTAP gene is deleted, MTA cannot be metabolized and accumulates to high concentrations within the cancer cell. This elevated MTA acts as a partial, endogenous inhibitor of PRMT5, forming a distinct PRMT5-MTA complex.

-

This compound's MTA-Cooperative Inhibition: this compound was specifically designed to bind with high affinity to the unique conformation of the PRMT5-MTA complex.[1] This selective binding potently inhibits the enzyme's methyltransferase activity, leading to downstream effects like altered RNA splicing and cell cycle arrest, ultimately inducing apoptosis in cancer cells. This mechanism confers high selectivity for MTAP-deleted tumor cells over normal cells where MTA levels are low and the target complex is not abundant.

References

For Researchers, Scientists, and Drug Development Professionals

(S)-Navlimetostat (MRTX-1719/BMS-986504) is a first-in-class, orally bioavailable small molecule inhibitor that exemplifies the power of synthetic lethality in precision oncology. This technical guide delves into the core mechanism of this compound, its targeted role in cancers harboring a specific genetic alteration—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene—and the preclinical and clinical data supporting its development.

The Principle of Synthetic Lethality: Targeting a Created Vulnerability

Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a drug) leads to cell death, while a single event alone is viable. This compound leverages this principle by targeting the protein arginine methyltransferase 5 (PRMT5) in the specific context of MTAP gene deletion.

In normal cells, MTAP plays a crucial role in the methionine salvage pathway. Its absence in cancer cells, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A, leads to the accumulation of a key metabolite: 5'-methylthioadenosine (MTA).[1][2] This accumulation creates a unique therapeutic window. MTA itself is a weak endogenous inhibitor of PRMT5.[1][3] this compound is designed to bind with high affinity to the PRMT5-MTA complex, effectively stabilizing and enhancing the inhibition of PRMT5's methyltransferase activity.[4][5][6] This potent and selective inhibition of the already partially compromised PRMT5 in MTAP-deleted cells triggers a cascade of events leading to cancer cell death, while largely sparing normal, MTAP-proficient cells.[4][5][6]

Signaling Pathway and Mechanism of Action

The signaling pathway exploited by this compound is a direct consequence of the MTAP deletion. The following diagram illustrates this molecular cascade.

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in preclinical models of MTAP-deleted cancers.

In Vitro Potency and Selectivity

| Assay Type | Cell Line | MTAP Status | IC50 (nM) | Reference |

| PRMT5-MTA Complex Inhibition | - | - | 3.6 | [7] |

| PRMT5 Inhibition | - | - | 20.5 | [7] |

| PRMT5 Activity | HCT116 | Deleted | 8 | [7] |

| Cell Viability (10-day) | HCT116 | Deleted | 12 | [7] |

| Cell Viability (10-day) | HCT116 | Wild-Type | 890 | [7] |

In Vivo Antitumor Activity

| Xenograft Model | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Lu-99 (Orthotopic) | 50 mg/kg/day (p.o.) | 21 days | 86% | [7] |

| Lu-99 (Orthotopic) | 100 mg/kg/day (p.o.) | 21 days | 88% | [7] |

Early Clinical Development

The first-in-human Phase 1/2 clinical trial of this compound (MRTX-1719) has shown promising early signs of clinical activity in patients with advanced solid tumors harboring MTAP deletions.

Phase 1/2 Trial (NCT05245500) Preliminary Results

| Metric | Value | Note | Reference |

| Evaluable Patients (at doses ≥100mg QD) | 18 | As of June 13, 2023 | [4][8] |

| Confirmed Objective Responses | 6 | - | [4][8] |

| Safety Profile | Well-tolerated | No dose-limiting toxicities observed up to 400mg QD | [8] |

Objective responses have been observed in patients with various MTAP-deleted cancers, including melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[5]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

References

- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]

- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective, orally active inhibitor of the PRMT5-MTA complex, a key enzyme in cellular methylation processes. This molecule has demonstrated significant antitumor activity in preclinical models, particularly in cancers with MTAP gene deletion. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers and professionals in the field of oncology drug development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in several animal species, demonstrating its potential as an orally bioavailable therapeutic agent. The following tables summarize the key PK parameters observed in mice, beagle dogs, and cynomolgus monkeys.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Animal Model | Dose (mg/kg) | Total Clearance (Cltotal) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) |

| CD-1 Mouse | 3 | 83 | 6.3 | 1.5 |

| Beagle Dog | 2 | 14 | 3.4 | 4.8 |

| Cynomolgus Monkey | 2 | 15 | 2.3 | 6.1 |

Data sourced from MedChemExpress.

Table 2: Oral Pharmacokinetic Parameters of this compound in CD-1 Mice

| Dose (mg/kg) | Cmax (µg/mL) | AUCinf (h*µg/mL) | Oral Bioavailability (F) (%) |

| 30 | 1.16 | 4.85 | 80 |

Data sourced from MedChemExpress.[1]

Pharmacodynamics: Linking Exposure to Efficacy

The pharmacodynamic effects of this compound are closely linked to its mechanism of action, which involves the inhibition of the PRMT5-MTA complex, leading to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins and subsequent tumor growth inhibition.

Table 3: Pharmacodynamic Activity of this compound in a LU99 Lung Cancer Xenograft Model

| Animal Model | Tumor Model | Administration Route | Dosing Regimen | Key Pharmacodynamic Endpoint | Outcome |

| Immunocompromised Mice | LU99 orthotopic xenograft | Oral (p.o.) | 12.5-100 mg/kg/day for 21 days | Tumor Growth Inhibition (TGI) | 86% TGI at 50 mg/kg, 88% TGI at 100 mg/kg.[2] |

| Immunocompromised Mice | LU99 xenograft | Oral gavage | 12.5, 25, 50, 100 mg/kg/day for 22 days | SDMA reduction in tumors | Dose-dependent reduction in SDMA levels.[3] |

A notable characteristic of this compound is its durable pharmacodynamic effect. Studies in LU99 xenograft models have shown that SDMA levels remain significantly reduced for several days after the cessation of treatment, suggesting a sustained impact on the target pathway.[3]

Experimental Protocols

In Vivo Efficacy and Pharmacodynamic Studies in LU99 Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Cell Line: LU99 human lung cancer cells, which harbor an MTAP deletion.

-

Tumor Implantation: Subcutaneous or orthotopic injection of LU99 cells to establish tumors.

-

Drug Administration: this compound was administered orally (p.o.) via gavage.

-

Dosing Regimen: Daily administration of doses ranging from 12.5 to 100 mg/kg for a period of 21 or 22 days.[2][3]

-

Pharmacodynamic Assessment: Tumor tissues were collected at specified time points (e.g., 4 hours after the last dose) to measure the levels of symmetric dimethylarginine (SDMA) by immunoblotting as a biomarker of PRMT5 inhibition.[3]

-

Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition (TGI).

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect through a synthetic lethal mechanism in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

In cells lacking the MTAP enzyme, the metabolite methylthioadenosine (MTA) accumulates. This accumulated MTA binds to PRMT5, forming a partially inhibited PRMT5-MTA complex. This compound selectively binds to and further inhibits this complex. This potent inhibition leads to a significant reduction in the symmetric dimethylation of arginine residues on various proteins, a key pharmacodynamic marker. The downstream consequences of this inhibition include alterations in RNA splicing and gene expression, ultimately leading to apoptosis and the inhibition of tumor growth. This synthetic lethal approach provides a targeted therapeutic strategy for MTAP-deleted cancers.

References

For Immediate Release

This technical guide provides an in-depth analysis of (S)-Navlimetostat (also known as MRTX-1719), a potent and selective inhibitor of the PRMT5/MTA complex, for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, its specific effects on histone arginine methylation, and comprehensive experimental protocols for its study.

Introduction: Targeting a Key Epigenetic Regulator

This compound is a small molecule inhibitor that targets Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical component of the epigenetic landscape, influencing chromatin structure, gene expression, and other cellular processes. In several types of cancer, PRMT5 is overexpressed, making it a compelling target for therapeutic intervention.

This compound exhibits a unique mechanism of action as an MTA-cooperative inhibitor. It selectively binds to the complex formed between PRMT5 and 5'-deoxy-5'-(methylthio)adenosine (MTA), a metabolite that accumulates in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This targeted approach offers a therapeutic window for treating MTAP-deleted cancers.

Mechanism of Action: Inhibition of PRMT5 and its Effect on Histone Methylation

PRMT5 catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of sDMA. Key histone substrates for PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues is generally associated with the regulation of gene expression.

This compound, by inhibiting the PRMT5/MTA complex, directly prevents the methylation of these histone residues. This leads to a global reduction in sDMA levels on histones, altering the epigenetic code and subsequently impacting gene expression profiles in cancer cells. PubChem states that inhibiting PRMT5's methyltransferase activity decreases the levels of both monomethylated and dimethylated arginine residues on histones H2A, H3, and H4[1]. This modulation of gene expression can lead to the upregulation of anti-proliferative genes and/or the downregulation of genes that promote cell proliferation, ultimately causing decreased growth of cancer cells[1].

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Condition |

| IC₅₀ | 3.6 nM | PRMT5-MTA complex | Biochemical Assay |

| IC₅₀ | 20.5 nM | PRMT5 | Biochemical Assay |

| Kᵈ | 0.14 pM | PRMT5-MTA complex | Binding Assay |

| Cellular IC₅₀ | 8 nM | PRMT5 activity | MTAP-deleted HCT116 cells (10-day treatment) |

| Cell Viability IC₅₀ | 12 nM | Cell Viability | MTAP-deleted HCT116 cells (10-day treatment) |

| Cell Viability IC₅₀ | 890 nM | Cell Viability | Parental HCT116 cells (10-day treatment) |

Data sourced from MedChemExpress.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: PRMT5 signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for assessing this compound's effect on histone methylation.

Detailed Experimental Protocols

Western Blotting for Histone Methylation

This protocol is designed to detect changes in specific histone arginine methylation marks, such as H4R3me2s, following treatment with this compound.

1. Histone Extraction:

-

Culture MTAP-deleted and wild-type cells to 80-90% confluency.

-

Treat cells with desired concentrations of this compound for the specified duration.

-

Harvest cells and isolate nuclei using a hypotonic lysis buffer.

-

Extract histones from the nuclear pellet using a high-salt or acid extraction method.

-

Quantify histone concentration using a protein assay (e.g., Bradford or BCA).

2. SDS-PAGE and Electrotransfer:

-

Denature 15-20 µg of histone extract per lane by boiling in Laemmli buffer.

-

Separate histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

-

Quantify the band intensity for the specific histone mark.

-

Normalize the signal to a loading control, such as total histone H3 or H4, to account for any variations in protein loading.

In Vitro PRMT5 Activity Assay (AlphaLISA-based)

This assay measures the direct inhibitory effect of this compound on PRMT5 enzymatic activity.

1. Reagents and Setup:

-

Recombinant human PRMT5/MEP50 complex.

-

Biotinylated histone H4 peptide substrate.

-

S-adenosylmethionine (SAM).

-

This compound at various concentrations.

-

AlphaLISA anti-methyl-arginine acceptor beads and streptavidin-donor beads.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM TCEP).

2. Reaction:

-

In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated H4 peptide, and varying concentrations of this compound.

-

Initiate the methylation reaction by adding SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

3. Detection:

-

Stop the reaction and add the AlphaLISA acceptor beads and streptavidin-donor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

4. Data Analysis:

-

The AlphaLISA signal is proportional to the amount of methylated substrate.

-

Plot the signal against the concentration of this compound to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq allows for the genome-wide profiling of specific histone methylation marks to identify the genomic regions affected by this compound treatment.

1. Cell Fixation and Chromatin Shearing:

-

Treat cells with this compound as required.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H4R3me2s) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

3. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the crosslinks by heating.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

Prepare a sequencing library from the immunoprecipitated DNA.

4. Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions enriched for the histone mark.

-

Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.

Conclusion

This compound is a highly potent and selective inhibitor of the PRMT5/MTA complex, with a clear mechanism of action that leads to the reduction of histone arginine methylation. Its targeted approach for MTAP-deleted cancers makes it a promising therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the epigenetic effects of this compound and other PRMT5 inhibitors.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Navlimetostat (also known as Navlimetostat or MRTX1719) is a first-in-class, orally bioavailable, investigational small molecule that potently and selectively inhibits the protein arginine methyltransferase 5 (PRMT5) enzyme in a methylthioadenosine (MTA)-cooperative manner. This unique mechanism of action allows for targeted therapy of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of solid tumors, making Navlimetostat a prime example of a synthetic lethality approach in precision oncology. This guide provides a comprehensive overview of Navlimetostat's mechanism of action, its relationship with tumor suppressor genes, and a summary of key preclinical and clinical data. Detailed experimental methodologies and visualizations of the core biological pathways are also presented to provide a thorough understanding of this promising therapeutic agent.

Introduction: The Role of PRMT5 and the Synthetic Lethal Approach

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through these modifications, PRMT5 plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, where it often promotes cell proliferation and survival.[1]

The concept of synthetic lethality provides a powerful strategy for targeting cancer cells with specific genetic vulnerabilities. A synthetic lethal interaction occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not. In the context of cancer therapy, this can be exploited by targeting a protein that becomes essential for the survival of cancer cells that have lost a particular tumor suppressor gene.

This compound's Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

This compound's innovative mechanism of action hinges on the frequent co-deletion of the MTAP and CDKN2A genes in cancer.[3]

-

MTAP Deletion and MTA Accumulation: The MTAP gene encodes for the enzyme methylthioadenosine phosphorylase, which is involved in the salvage of adenine and methionine. In MTAP-deleted cancer cells, the MTAP substrate, 5'-methylthioadenosine (MTA), accumulates to high levels.[3]

-

MTA as a Partial PRMT5 Inhibitor: MTA is a weak endogenous inhibitor of PRMT5. The elevated MTA levels in MTAP-deleted cancer cells lead to a state of partial PRMT5 inhibition.[3]

-

MTA-Cooperative Inhibition by Navlimetostat: this compound is designed to bind to the PRMT5-MTA complex with high affinity.[4] This cooperative binding stabilizes the inactive state of the enzyme, leading to potent and selective inhibition of PRMT5 activity specifically in MTAP-deleted cells where MTA concentrations are high.[4] This selectivity spares normal, MTAP-wild-type (WT) cells from the toxic effects of complete PRMT5 inhibition.

This MTA-cooperative mechanism provides a therapeutic window to target PRMT5 in cancer cells while minimizing toxicity in healthy tissues.

Signaling Pathway Diagram

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

(S)-Navlimetostat, also known as (S)-MRTX-1719, is a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA). This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of this compound, with a focus on its synthetic lethal interaction in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.

This compound represents a targeted approach to cancer therapy by exploiting a specific metabolic vulnerability present in a significant subset of tumors. The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of MTA. This accumulation creates a dependency on the remaining activity of the PRMT5 enzyme for cell survival. This compound selectively binds to the PRMT5-MTA complex, leading to potent inhibition of its methyltransferase activity and subsequent cancer cell death.[1][2]

Data Presentation: In Vitro Efficacy of Navlimetostat

The following tables summarize the in vitro inhibitory activity of Navlimetostat (MRTX-1719), the racemic mixture containing this compound, in various cancer cell lines. The data highlights the selectivity of the compound for MTAP-deleted cell lines.

Table 1: Potency of Navlimetostat against PRMT5

| Target | IC50 (nM) |

| PRMT5-MTA complex | 3.6[3] |

| PRMT5 | 20.5[3] |

Table 2: Anti-proliferative Activity of Navlimetostat in Isogenic HCT116 Cell Lines

| Cell Line | MTAP Status | Incubation Time | Assay | IC50 (nM) |

| HCT116 | Wild-Type | 10 days | CellTiter-Glo® | 890[3] |

| HCT116 | MTAP-deleted | 10 days | CellTiter-Glo® | 12[3] |

Table 3: Anti-proliferative Activity of this compound

| Target/Cell Line | IC50 (nM) | Notes |

| PRMT5/MTA complex | 7070 | This value appears to be an outlier and may be context-dependent. Further validation is recommended. |

Experimental Protocols

Protocol 1: Long-Term (10-Day) Cell Viability Assay

This protocol is designed to assess the long-term effect of this compound on the viability of both MTAP-deleted and MTAP-wild-type cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

This compound

-

MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 500-2000 cells/well for HCT116) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

-

-

Long-Term Incubation and Treatment Replenishment:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 10 days.

-

To maintain compound activity and nutrient supply, perform a partial media change every 3-4 days. Carefully aspirate 50 µL of medium from each well and replace it with 50 µL of fresh medium containing the corresponding concentration of this compound or vehicle control.[4]

-

-

Cell Viability Measurement (Day 10):

-

On day 10, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[2]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2][5]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2][5]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][5]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: General Cell Culture and Subculturing of HCT116 Cells

Materials:

-

HCT116 cell line (ATCC® CCL-247™)

-

McCoy's 5A Medium Modified

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Media Preparation:

-

Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Cell Thawing:

-

Quickly thaw a cryovial of HCT116 cells in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance and Subculturing:

-

Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

-

Split the cells at a ratio of 1:3 to 1:6 into new flasks.

-

Mandatory Visualizations

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective inhibitor of the PRMT5/MTA complex. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deleted cancers accumulate methylthioadenosine (MTA), which binds to PRMT5 and creates a dependency on this enzyme for survival. This compound exploits this vulnerability by stabilizing the PRMT5-MTA complex, leading to potent and selective inhibition of its methyltransferase activity and inducing synthetic lethality in cancer cells. These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies to evaluate its efficacy.

Mechanism of Action

This compound is a first-in-class, orally bioavailable small molecule that targets the protein arginine methyltransferase 5 (PRMT5) in the presence of MTA. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating various cellular processes including gene transcription, RNA splicing, cell cycle progression, and signal transduction. In MTAP-deleted tumors, the accumulation of MTA leads to the formation of a PRMT5-MTA complex. This compound selectively binds to and inhibits this complex, leading to a downstream reduction in symmetric dimethylarginine (SDMA) levels, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

The following table summarizes the anti-tumor activity of this compound in various MTAP-deleted mouse xenograft models.

| Xenograft Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| Lu-99 (Lung Cancer) | 12.5 mg/kg, oral gavage, daily | 21 days | - | |

| Lu-99 (Lung Cancer) | 25 mg/kg, oral gavage, daily | 21 days | - | |

| Lu-99 (Lung Cancer) | 50 mg/kg, oral gavage, daily | 21 days | 86% | |

| Lu-99 (Lung Cancer) | 100 mg/kg, oral gavage, daily | 21 days | 88% | |

| HCT116 MTAPdel (Colorectal Cancer) | 50 mg/kg, oral gavage, daily | 22 days | Significant tumor growth inhibition | |

| HCT116 MTAPdel (Colorectal Cancer) | 100 mg/kg, oral gavage, daily | 22 days | Significant tumor growth inhibition | |

| Various CDX and PDX models (e.g., Pancreatic, Mesothelioma) | Not specified | ~3 weeks | Marked anti-tumor activity and tumor regression |

CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft

Experimental Protocols

Preparation of this compound for Oral Administration

Vehicle Formulation:

A commonly used vehicle for the oral administration of this compound in mice is a solution composed of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until a clear solution is formed.

-

Finally, add the saline to reach the final volume and mix well.

-

It is recommended to prepare the dosing solution fresh on the day of administration.

Subcutaneous Mouse Xenograft Protocol

Materials:

-

This compound dosing solution

-

Vehicle control solution

-

Cancer cell line with MTAP deletion (e.g., HCT116 MTAPdel, Lu-99)

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal housing and husbandry equipment in a specific pathogen-free (SPF) facility

Procedure:

-

Cell Culture and Preparation:

-

Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.

-

On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS or HBSS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS/HBSS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the injection site on the flank of each mouse.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

Animal Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound or vehicle control to the respective groups via oral gavage daily. The volume of administration is typically 100-200 µL depending on the mouse's weight.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

-

At the end of the study (e.g., after 21 days of treatment), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

-

Pharmacodynamic Analysis (Optional):

-

To assess the on-target effect of this compound, tumors can be collected at specific time points after the final dose for biomarker analysis.

-

Western blotting or immunohistochemistry can be performed on tumor lysates to measure the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity. A reduction in SDMA levels indicates target engagement.

-

Mandatory Visualizations

Signaling Pathway of PRMT5 Inhibition by this compound

Caption: PRMT5 signaling pathway inhibition by this compound.

Experimental Workflow for a Mouse Xenograft Study

Caption: Workflow for an in vivo mouse xenograft efficacy study.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for assessing the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the selective inhibitor (S)-Navlimetostat (also known as MRTX-1719) in a cellular context using Western blot analysis. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in numerous cancers, making it a significant target for therapeutic intervention. This compound is a potent inhibitor of the PRMT5-MTA complex.[2] This document outlines the necessary reagents, step-by-step procedures, and expected outcomes for monitoring the downstream effects of PRMT5 inhibition, thereby providing a robust method to evaluate the efficacy of this compound.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on substrate proteins.[3][4] These modifications can influence protein function and downstream signaling pathways. The PI3K/AKT pathway is one such pathway that can be affected by PRMT5 activity.[5][6] Inhibition of PRMT5 is a promising strategy in cancer therapy, particularly in tumors with MTAP (methylthioadenosine phosphorylase) deletion, where the accumulation of MTA sensitizes cells to PRMT5 inhibition.

This compound is a selective inhibitor of the PRMT5/MTA complex. Its inhibitory activity can be quantified by observing the reduction in SDMA levels on known PRMT5 substrates and by assessing the modulation of downstream signaling pathways. Western blotting is a widely used and effective technique to measure these changes in protein modification and expression. This protocol details the Western blot procedure for evaluating the cellular effects of this compound treatment.

Data Presentation

The inhibitory effect of Navlimetostat on PRMT5 can be quantified by measuring cell viability and the reduction of PRMT5 activity in sensitive cell lines. The following table summarizes the inhibitory concentrations (IC50) of Navlimetostat in an MTAP-deleted cell line.

| Cell Line | Assay Type | Treatment Duration | IC50 (nM) | Reference |

| HCT116 (MTAPdel) | PRMT5 Activity | 10 days | 8 | [7] |

| HCT116 (MTAPdel) | Cell Viability | 10 days | 12 | [7] |

| HCT116 (parental) | Cell Viability | 10 days | 890 | [7] |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to detect PRMT5 inhibition by this compound.

Materials and Reagents

-

Cell Line: HCT116 (MTAP-deleted)

-

This compound

-

Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit: BCA or Bradford assay

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-PRMT5

-

Rabbit anti-SDMA (symmetric dimethylarginine)

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT (total)

-

Rabbit anti-cleaved PARP

-

Mouse anti-β-actin (or other loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence detector

Procedure

-

Cell Culture and Treatment:

-

Culture HCT116 (MTAP-deleted) cells in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 72 hours to 10 days, based on the specific experimental goals). Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software. Normalize the protein of interest to the loading control (e.g., β-actin).

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]